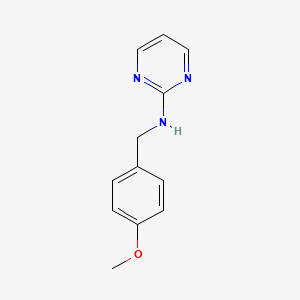

n-(4-Methoxybenzyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-16-11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAOGWCFIZYXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290024 | |

| Record name | n-(4-methoxybenzyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-21-7 | |

| Record name | NSC66170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-methoxybenzyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYBENZYLAMINO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Outline:

- Reactants :

- 2-chloropyrimidine or pyrimidine derivatives

- 4-methoxybenzylamine

- Catalyst :

- A base such as triethylamine or sodium carbonate

- Solvent :

- Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature :

- Moderate heating between 80–120 °C

Reaction Mechanism:

The benzylamine undergoes nucleophilic attack on the pyrimidine ring, displacing the halogen atom (if present) and forming the desired amine derivative.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction between pyrimidine derivatives and benzylamines.

Procedure:

- Combine 2-chloropyrimidine, 4-methoxybenzylamine, and a base in acetonitrile.

- Seal the reaction vessel and irradiate at 150 °C for 10–15 minutes.

- Purify the product via silica gel chromatography using solvents like hexanes and ethyl acetate.

Advantages:

- Faster reaction times

- Higher yields compared to conventional heating methods

Solvent-Free Synthesis

A green chemistry approach involves solvent-free conditions to minimize environmental impact.

Procedure:

- Mix solid reactants (e.g., pyrimidine derivative and benzylamine) with a catalytic amount of base.

- Heat directly at elevated temperatures (~100 °C).

- Isolate the product via recrystallization from ethanol or methanol.

Benefits:

- Eco-friendly

- Reduced solvent waste

Reaction Optimization

Optimization studies focus on adjusting reaction parameters such as temperature, catalyst concentration, and solvent type to improve yield and purity.

| Parameter | Optimal Condition | Effect |

|---|---|---|

| Temperature | 100–120 °C | Enhances reaction rate |

| Catalyst | Triethylamine or Na₂CO₃ | Promotes nucleophilic attack |

| Solvent | DMF or DCM | Stabilizes intermediates |

| Reaction Time | 10–18 hours | Ensures complete conversion |

Purification Techniques

Post-reaction purification is critical for isolating N-(4-Methoxybenzyl)pyrimidin-2-amine in high purity.

Methods:

- Recrystallization : Dissolve crude product in ethanol or methanol, followed by slow cooling.

- Chromatography : Use silica gel with gradient elution (e.g., hexanes/ethyl acetate mixture).

- Extraction : Wash organic layers with brine to remove impurities.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| General Synthesis | Pyrimidine + Benzylamine | DMF, TEA, 100 °C | ~75–85 |

| Microwave-Assisted | Pyrimidine + Benzylamine | Acetonitrile, microwave at 150 °C | ~90 |

| Solvent-Free | Pyrimidine + Benzylamine | No solvent, direct heating at 100 °C | ~70–80 |

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide under mild conditions.

Major Products Formed:

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of halogenated, alkylated, or arylated pyrimidine derivatives.

Scientific Research Applications

Synthesis of n-(4-Methoxybenzyl)pyrimidin-2-amine

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with pyrimidin-2-amine derivatives. This process can be optimized using different reaction conditions, such as varying solvents and catalysts, to enhance yield and purity. For instance, one study demonstrated that using a microwave-assisted method could significantly reduce reaction time while improving yields compared to traditional heating methods .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

1. Antimicrobial Activity

- Several derivatives of pyrimidin-2-amines have shown promising antimicrobial properties. For example, compounds structurally related to this compound have been tested against various bacterial strains and fungi, demonstrating significant activity against pathogens like Candida albicans and Staphylococcus aureus .

2. Anticancer Potential

- Research has indicated that this compound derivatives can inhibit the proliferation of cancer cell lines such as HEPG2, MCF7, and HCT-116. One derivative showed an IC50 value of 0.7 μmol L^-1 against MCF7 cells, highlighting its potential as an anticancer agent .

3. Inhibition of Kinases

- The compound has been explored for its ability to inhibit specific kinases involved in cancer progression and other diseases. For instance, studies have shown that certain pyrimidine derivatives can effectively inhibit plasmodial kinases, which are crucial for the survival of malaria parasites . This suggests potential applications in developing antimalarial therapies.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their antimicrobial activities. The results indicated that these compounds exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. The most potent compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers synthesized multiple derivatives of this compound and tested them against several cancer cell lines. The findings revealed that modifications at the benzyl position significantly influenced the cytotoxicity of the compounds. One derivative achieved an IC50 value indicating strong antiproliferative effects on MCF7 cells .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha. The compound may also interact with nuclear factor kappa B and leukotrienes, thereby modulating the inflammatory response .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

N-(2-Chlorobenzyl)pyrimidin-2-amine (CAS: 23676-58-6)

- Structural Difference : The benzyl group is substituted with a chlorine atom at the ortho position instead of a methoxy group.

- Impact : Chlorine, being electron-withdrawing, reduces electron density on the benzyl ring compared to the electron-donating methoxy group. This alters electronic interactions with targets and may affect reactivity in further derivatization .

- Applications : Chlorinated analogs are often explored for enhanced binding in hydrophobic pockets of enzymes or receptors.

N-(4-Methoxyphenyl)-4-phenylpyrimidin-2-amine (PPA2)

- Structural Difference : The 4-methoxy group is directly attached to a phenyl ring (N-aryl) rather than a benzyl (N-benzyl) group.

- Impact : The absence of a methylene bridge reduces conformational flexibility and lipophilicity. This may limit membrane permeability compared to the benzyl-substituted analog .

Complex Heterocyclic Systems

N-(4-Methoxybenzyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (3s)

- Structural Difference : Incorporates a triazolo[1,5-a]pyrimidine core and a 3,4,5-trimethoxyphenyl group.

- The trimethoxyphenyl group contributes to tubulin polymerization inhibition, a mechanism critical in anticancer activity .

4,6-Dimethoxy-N,N-bis(4-methoxybenzyl)pyrimidin-2-amine (9a)

- Structural Difference : Features dual 4-methoxybenzyl groups and methoxy substituents at positions 4 and 6 of the pyrimidine ring.

- Impact : Increased steric bulk and electron-donating effects may reduce solubility but enhance stability and target selectivity. Such compounds are often intermediates for further functionalization, such as iodination (e.g., compound 10a ) for radiopharmaceutical applications .

Hybrid Structures with Additional Functional Groups

2-((2-(Dimethylamino)ethyl)(4-methoxybenzyl)amino)pyrimidine Hydrochloride

- Structural Difference: Includes a dimethylaminoethyl side chain.

- This modification is common in histamine receptor antagonists, as seen in analogs like Thonzylamine hydrochloride .

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

- Structural Difference: Substituted with a pyridyl group and an amino-methylphenyl moiety.

- Impact: The pyridine ring introduces additional hydrogen-bonding sites, while the amino group enhances solubility and metabolic stability. Such derivatives are explored as kinase inhibitors or radiosensitizers .

Pharmacological and Physicochemical Properties

Biological Activity

n-(4-Methoxybenzyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure includes a pyrimidine ring, which is known for its diverse biological properties, and a methoxybenzyl group, which may enhance its pharmacological profile.

- Molecular Formula : C₁₂H₁₃N₃O

- Molecular Weight : 215.25 g/mol

- CAS Number : 248748

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may exert its effects through:

- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting specific kinases, which are pivotal in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : By binding to active sites on enzymes, it can alter signaling cascades that lead to cell growth or apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.075 | Strong antiproliferative activity |

| HeLa (Cervical) | 0.069 | Significant growth inhibition |

| A549 (Lung) | 0.058 | Effective against lung cancer cells |

These findings suggest that the presence of the methoxy group enhances the compound's ability to inhibit cancer cell growth, possibly by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies indicate that it may possess activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Case Studies

- Study on Antiproliferative Activity : A recent study highlighted the compound's ability to inhibit the growth of various cancer cell lines, showing a strong correlation between structural modifications and enhanced biological activity. The study utilized clonogenic survival assays to evaluate long-term effects on cell viability.

- In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size compared to control groups. This suggests potential for further development as an anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.